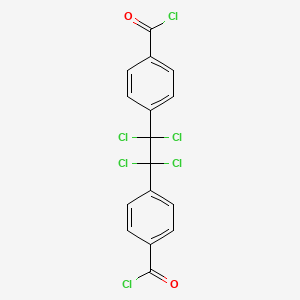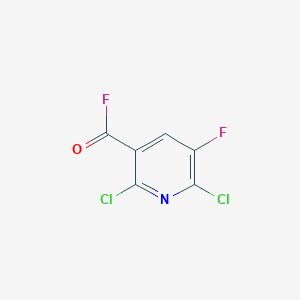
N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline (DCTN) is an organic compound used in a variety of scientific research applications. It is a member of the aniline family, a class of aromatic compounds containing a six-membered ring of carbon and nitrogen atoms. DCTN has a wide range of properties, including strong solubility in a variety of solvents, low vapor pressure, and high boiling point. It is an important reagent for organic synthesis and as a catalyst in reactions.
Scientific Research Applications
N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline is widely used in scientific research applications. It is an important reagent for organic synthesis and as a catalyst in reactions. It is also used in the synthesis of pharmaceuticals, biochemicals, and other organic compounds. It has been used in the synthesis of a variety of drugs and other compounds, including antifungal agents, antiviral agents, and anti-cancer agents. It has also been used in the synthesis of dyes and pigments, as well as in the production of polymers and other materials.
Mechanism of Action
N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline acts as a catalyst in the reaction of 5-chloro-2-nitro-4-trifluoromethylaniline with dibromo-N,N-dipropylpropane to form the desired product. The reaction is believed to involve the formation of a cyclic intermediate, which is then attacked by the nucleophile. The reaction is believed to proceed through a series of steps, including the formation of an intermediate, the attack of the nucleophile, and the elimination of a leaving group.
Biochemical and Physiological Effects
N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-bacterial properties, as well as being able to inhibit the growth of certain types of cancer cells. It has also been found to have antioxidant activity, which may be beneficial in preventing the damage caused by free radicals. Additionally, it has been found to have antifungal properties, which may be beneficial in treating fungal infections.
Advantages and Limitations for Lab Experiments
N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline is its high solubility in a variety of solvents, which makes it easy to use in a variety of reactions. Additionally, it has a low vapor pressure and high boiling point, which makes it easier to use in reactions that require higher temperatures. However, N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline also has some limitations, such as its high cost and the fact that it is not as widely available as other compounds.
Future Directions
The use of N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline in scientific research applications has been increasing in recent years, and there are a number of potential future directions for its use. One potential direction is the development of new synthetic methods for its synthesis. Additionally, research could be conducted to explore its potential uses in the synthesis of new pharmaceuticals, biochemicals, and other organic compounds. Additionally, research could be conducted to further explore its biochemical and physiological effects, as well as its potential applications in the treatment of diseases. Finally, research could be conducted to explore its potential applications in the production of polymers and other materials.
Synthesis Methods
N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline can be synthesized through a variety of methods. One of the most common methods is by the reaction of 5-chloro-2-nitro-4-trifluoromethylaniline with dibromo-N,N-dipropylpropane. This reaction is carried out in the presence of a base, such as sodium hydroxide, and produces the desired product in high yield. Other methods of synthesis include the reaction of 5-chloro-2-nitro-4-trifluoromethylaniline with dibromo-N,N-dipropylpropane in the presence of an acid, such as hydrochloric acid, and the reaction of 5-chloro-2-nitro-4-trifluoromethylaniline with dibromo-N,N-dipropylpropane in the presence of a Lewis acid, such as aluminum chloride.
properties
IUPAC Name |
5-chloro-2-nitro-N,N-dipropyl-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClF3N2O2/c1-3-5-18(6-4-2)11-8-10(14)9(13(15,16)17)7-12(11)19(20)21/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIWGWAHUDNLBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C(=C1)Cl)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]-4,6-bis(trifluoromethyl)benzene](/img/structure/B6312692.png)







